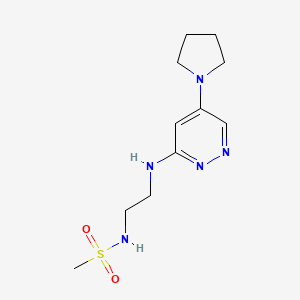

N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O2S/c1-19(17,18)14-5-4-12-11-8-10(9-13-15-11)16-6-2-3-7-16/h8-9,14H,2-7H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKIBYGKZGOLQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCNC1=NN=CC(=C1)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide typically involves multiple steps, starting with the formation of the pyridazine ring One common method involves the cyclization of hydrazine derivatives with diketones or ketoesters The pyrrolidine ring can be introduced through nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridazine and pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, compounds structurally related to N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide have shown cytotoxic effects against various cancer cell lines, including leukemia and melanoma .

- A notable study demonstrated that a similar pyridazine derivative induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than established chemotherapeutics like bleomycin .

- Anti-inflammatory Properties :

- Neuroprotective Effects :

Biological Research

-

Biochemical Probes :

- The compound serves as a biochemical probe for studying specific biological pathways. Its ability to interact with various molecular targets allows researchers to elucidate mechanisms underlying cellular processes.

- Structure-Activity Relationship Studies :

Industrial Applications

-

Synthesis of Complex Molecules :

- This compound is utilized as a building block for synthesizing more complex organic molecules, facilitating advancements in material science and pharmaceuticals.

- Development of New Materials :

Data Tables

Case Studies

-

Anticancer Compound Development :

A study focused on synthesizing derivatives based on this compound reported enhanced cytotoxicity against multiple cancer types through structural modifications that improved binding affinity to target proteins. -

Neuroprotective Agent Exploration :

Research investigating the neuroprotective effects of similar pyridazine compounds revealed promising results in animal models of Alzheimer's disease, highlighting their potential as dual inhibitors of cholinesterases and their role in improving cognitive functions.

Mechanism of Action

The mechanism of action of N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide with two related sulfonamide-containing compounds from the evidence, focusing on structural features, synthesis, and physicochemical properties.

Table 1: Comparative Analysis of Key Compounds

Key Structural and Functional Differences

The chromen-2-yl group in Example 56 introduces a planar, aromatic system conducive to π-π stacking, absent in the target compound.

Sulfonamide Functionalization: The terminal methanesulfonamide in the target compound may favor solubility and passive membrane permeability compared to the bulky isopropyl-sulfonamide in Example 54. In , the sulfonamide is part of a phenolic structure, likely influencing adrenergic receptor selectivity via hydrogen bonding.

Synthetic Complexity :

- Example 56 requires palladium-catalyzed cross-coupling, indicative of advanced medicinal chemistry optimization . The target compound’s synthesis is likely simpler, relying on amine-pyridazine coupling.

Physicochemical Properties :

- The tert-butyl group in enhances metabolic stability but may reduce aqueous solubility, whereas the pyrrolidine in the target compound balances lipophilicity and solubility.

Research Implications and Gaps

- Target Compound: Limited data on its biological activity necessitates further studies to explore kinase inhibition (e.g., JAK or PI3K pathways) or GPCR modulation.

- Compound in : Commercial availability (e.g., MJ-7999-1) indicates established preclinical utility, possibly as a β-adrenergic agonist.

Biological Activity

N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a pyrrolidine group and an aminoethyl chain , which is linked to a methanesulfonamide moiety . This unique structure contributes to its biological activity and interaction with various molecular targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, pyridazine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study demonstrated that compounds with similar structures inhibited glioma cell viability by targeting multiple signaling pathways, including AMPK and mTOR pathways, leading to cell death without affecting normal astrocytes significantly .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties . Pyridazine derivatives are known to inhibit phosphodiesterase 4 (PDE4), an enzyme linked to inflammatory responses. By inhibiting PDE4, these compounds can reduce levels of pro-inflammatory cytokines and other mediators, making them potential candidates for treating inflammatory diseases .

The mechanisms through which this compound exerts its effects include:

- Targeting Specific Enzymes: The compound may interact with enzymes involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.

- Inducing Apoptosis: Similar compounds have been shown to activate apoptosis pathways in cancer cells, leading to reduced tumor growth.

- Inhibition of Cell Proliferation: By interfering with the cell cycle, these compounds can prevent the uncontrolled division of cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidine N-H at δ 2.5–3.5 ppm, sulfonamide S=O at δ 3.1–3.3 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₁₂H₂₀N₆O₂S: 328.14 g/mol) .

- Infrared (IR) Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and pyridazine ring vibrations .

How can molecular docking and surface plasmon resonance (SPR) elucidate its drug-target interactions?

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to predict binding poses with targets (e.g., enzymes, GPCRs). Focus on the sulfonamide and pyridazine moieties, which often interact with catalytic residues or allosteric pockets .

- SPR : Immobilize the target protein on a sensor chip to measure real-time binding kinetics (ka/kd). For example, a study on a similar sulfonamide showed a Kd of 12 nM for DNA polymerase inhibition .

Validation : Cross-reference docking results with mutagenesis studies to confirm critical binding residues .

What strategies are recommended for resolving contradictions between in silico predictions and experimental bioactivity data?

Advanced Research Question

- Reassess Computational Models : Validate force fields (e.g., AMBER vs. CHARMM) and solvation parameters. For instance, a pyridazine derivative showed poor correlation (R² = 0.3) when implicit solvent models were used .

- Experimental Replication : Perform dose-response assays (e.g., IC₅₀ in enzyme inhibition) with controlled pH and temperature.

- Check Compound Stability : Degradation in DMSO stock solutions (e.g., >10% over 72 hours) may explain discrepancies. Use fresh aliquots and LC-MS monitoring .

How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Advanced Research Question

- Systematic Substituent Variation : Modify the pyrrolidine (e.g., replace with piperidine) or sulfonamide (e.g., trifluoromethanesulfonyl) to enhance binding or solubility .

- Bioisosteric Replacement : Replace pyridazine with pyrimidine to improve metabolic stability while retaining hydrogen-bonding capacity .

- Key Metrics : Measure logP (target ~2–3 for blood-brain barrier penetration) and polar surface area (<90 Ų for oral bioavailability) .

What in vitro and in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

Advanced Research Question

- In Vitro ADME :

- In Vivo Models :

How does the compound’s stereochemistry influence its biological activity?

Advanced Research Question

- Chiral Centers : If present (e.g., in the ethylamino linker), use chiral HPLC to separate enantiomers. For example, a related sulfonamide showed a 10-fold difference in IC₅₀ between R and S enantiomers .

- Molecular Dynamics (MD) Simulations : Compare binding free energies (ΔG) of enantiomers to explain activity differences .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

- Yield Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation) to improve safety and reproducibility .

- Purification Bottlenecks : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .

- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (<0.15% for unknown impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.